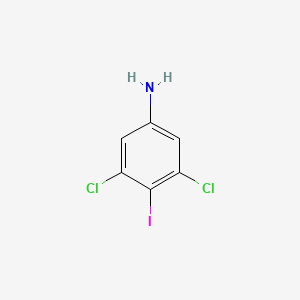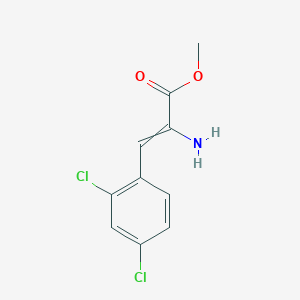
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2 This compound is characterized by the presence of an amino group, a dichlorophenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and ethyl acetoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-(2,6-dichlorophenyl)prop-2-enoate: Similar structure but with different positions of chlorine atoms, leading to variations in chemical reactivity and biological activity.
Methyl 2-amino-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of chlorine atoms, resulting in different chemical and biological properties.
Propriétés
Numéro CAS |
1956426-92-8 |
|---|---|
Formule moléculaire |
C10H9Cl2NO2 |
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-5H,13H2,1H3 |
Clé InChI |
VDPOAJFIGYSPGM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



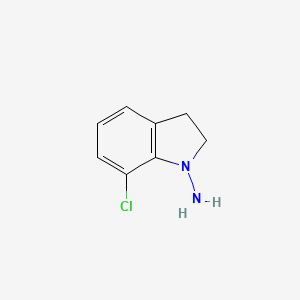
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)
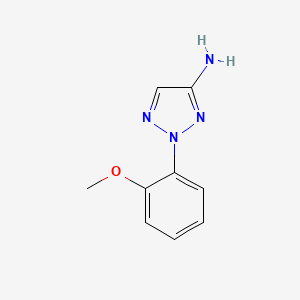
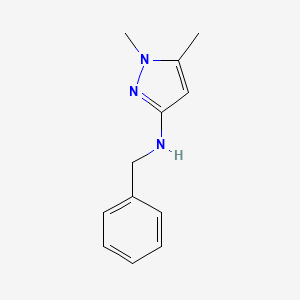
![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)

![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)
